molecular formula C12H12BrFN2O B8330323 4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one

4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one

Cat. No. B8330323
M. Wt: 299.14 g/mol
InChI Key: ILMTXDSEVMFEMO-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one is a useful research compound. Its molecular formula is C12H12BrFN2O and its molecular weight is 299.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

4-bromo-2-(ethylamino)-8-fluoro-3-methylisoquinolin-1-one

InChI

InChI=1S/C12H12BrFN2O/c1-3-15-16-7(2)11(13)8-5-4-6-9(14)10(8)12(16)17/h4-6,15H,3H2,1-2H3

InChI Key

ILMTXDSEVMFEMO-UHFFFAOYSA-N

Canonical SMILES

CCNN1C(=C(C2=C(C1=O)C(=CC=C2)F)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-bromo-8-fluoro-3-methyl-1-oxo-1H-isoquinolin-2-yl)-carbamic acid tert-butyl ester (100.0 mg, 0.2694 mmol) in trifluoroacetic acid (1 mL) was stirred at r.t. for 40 min and evaporated. LC-MS 07-07-2008 12-11-51.wiff:ca 2:1 mixture of the desired intermediate 2-amino-4-bromo-8-fluoro-3-methyl-2H-isoquinolin-1-one [B] (tR=1.01, m/z MH+271.3 & 273.3) and presumably its trifluoroacetyl derivative (tR=1.19, m/z MH+ 367.2 & 369.2). Alternatively, deprotection of BOC group was successfully carried out in conc. HCl solution in methanol under reflux (5 min). It was mixed with 2 ml methanol, 0.3 ml 20% KOH in water, refluxed for 5 min, allowed to cool and quenched with water (3 ml). The precipitate was filtered to 46.2 mg of pale yellow solid as 4:1 mixture of the above compounds. It was suspended in MeOH (3 ml), acetaldehyde (0.20 mL, 3.6 mmol) was added, followed by sodium cyanoborohydride (100.0 mg, 1.591 mmol) and acetic acid (0.4 mL, 7 mmol). It was stirred for 90 min and diluted with 5% aq. KOH (10 ml), allowed to stir for 20 min and filtered to give 20 mg of the title product. LC-MS (m/z) 299.4 & 301.4 (MH30), tR=1.42. 1H NMR (CDCl3, TMS=0 ppm): 1.21 (t, J=7.2 Hz, 3H, Et), 2.77 (overlapping s, 3H, Me), 2.68-3.2 (overlapping very br. d, 2H, Et), 5.89 (t, J=6.8 Hz, 1H, NH), 7.13 (dd, J=8.3, J (HF)=10.9, 1H, C7H), 7.63 (dt, J (d, H—F)=5.05 Hz, J (t)=8.1 Hz, 1H, C6H), 7.74 (d, J=8.3 Hz, 1H, C5H). 13C APT (CDCl3=77.44 ppm): 13.0 (Me of Et), 19.95 (Me), 46.26 (CH2), 99.72 (d, J (C—F)=3.5 Hz, C), 113.78 (d, J (C—F)=21.7 Hz, C7H), 122.24 (d, J (C—F)=4.1 Hz, C5H), 134.03 (d, J (C—F)=10.2 Hz, C6H), 138.02 (C), 142.16 (C3), 158.7 (d, J (C—F)=4.6 Hz, C), 162.56 (d, J (C—F)=264 Hz, C8F). 19F NMR (CFCl3=0 ppm): −110.92 (dd, J=4.5 Hz, J=10.9 Hz).
Name
(4-bromo-8-fluoro-3-methyl-1-oxo-1H-isoquinolin-2-yl)-carbamic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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